4-(Pyrazin-2-yl)thiazole-2-thiol
Description
4-(Pyrazin-2-yl)thiazole-2-thiol is a heterocyclic compound featuring a thiazole ring fused with a pyrazine moiety and a thiol (-SH) functional group. These molecules are often synthesized via cyclization reactions involving thioureas or chloroacetyl chloride, as seen in thiazolo-triazino compounds .
Properties
CAS No. |
91516-40-4 |
|---|---|
Molecular Formula |
C7H5N3S2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
4-pyrazin-2-yl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-6(4-12-7)5-3-8-1-2-9-5/h1-4H,(H,10,11) |
InChI Key |
IPEHKDOVDGJUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CSC(=S)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Solubility : Thiol-containing compounds like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol exhibit moderate solubility in polar solvents due to hydrogen bonding via -SH and nitrogen atoms , whereas pyrazine-thiazole hybrids may show lower solubility due to aromatic stacking.
- Stability : Pyrazine derivatives (e.g., pyrazolo[1,5-a]pyrazines in ) demonstrate thermal stability up to 250°C, suggesting similar resilience in this compound.
Pharmacological Activity
Triazole-thiol derivatives are extensively studied for antimicrobial, antiviral, and anticancer properties . For example:
- Antimicrobial Activity : Piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate shows MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Anticancer Potential: Imidazo-thiazole derivatives (e.g., compounds 4a-j in ) inhibit tumor cell proliferation via interaction with DNA or enzyme targets.
In contrast, pyrazine-containing compounds (e.g., pyrazolo-pyrazines in ) are optimized for kinase inhibition, suggesting this compound may target similar pathways.
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